molecular formula C16H23NO B14586209 1-Benzylazecan-5-one CAS No. 61546-94-9

1-Benzylazecan-5-one

Cat. No.: B14586209
CAS No.: 61546-94-9
M. Wt: 245.36 g/mol
InChI Key: XMFGRZFKZGXWNG-UHFFFAOYSA-N
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Description

1-Benzylazecan-5-one is an organic compound with the molecular formula C14H19NO It is a member of the azocane family, characterized by a seven-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazecan-5-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with azocane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazecan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-Benzylazecan-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylazecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzylpiperazine: Similar structure but with a six-membered ring.

    1-Benzylazepane: Similar structure but with an eight-membered ring.

    Benzylamine: Lacks the cyclic structure but contains the benzyl group.

Uniqueness: 1-Benzylazecan-5-one is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzyl-containing compounds and influences its behavior in various chemical reactions and applications.

Properties

CAS No.

61546-94-9

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-benzylazecan-5-one

InChI

InChI=1S/C16H23NO/c18-16-10-5-2-6-12-17(13-7-11-16)14-15-8-3-1-4-9-15/h1,3-4,8-9H,2,5-7,10-14H2

InChI Key

XMFGRZFKZGXWNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CCCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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